6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. Research has focused on its synthesis, molecular structure, and potential applications in medicine, particularly in the treatment of epilepsy and hypertension, as well as its anticonvulsant and antihypoxic activities .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has been explored through different methods. One approach involves the Bischler-Napieralski reaction, followed by reduction and salt formation with muriatic acid, yielding a compound with a 41.1% overall yield . Another method includes the selective ether cleavage of 6,7-dimethoxyisoquinoline derivatives under the influence of concentrated hydrobromic acid . Additionally, the synthesis of related compounds with sulfonamide functions has been reported, aiming to identify novel anticonvulsant agents .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has been elucidated using X-ray crystallography. The studies have revealed details such as the conformation of the six-membered hetero ring and the orientation of substituents around the isoquinoline system . These structural insights are crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives includes their ability to undergo ether cleavage and to form various functionalized compounds. For instance, the introduction of a sulfonamide group has been explored to enhance anticonvulsant properties and to target specific enzymes like carbonic anhydrase . The modification of substituents on the isoquinoline ring has also been studied to improve pharmacological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and its derivatives, such as solubility, have been characterized to facilitate their use in pharmacological applications. For example, the synthesis of N-R-amide hydrochlorides of a related compound demonstrated good water solubility and high antihypoxic effects, indicating potential as an antioxidant . The hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline hydrochloride have also been confirmed in animal models .
Scientific Research Applications
Photophysical Properties
- Photophysical Behavior : The spectral and luminescent properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline in protic solvents were studied, revealing the presence of emission centers from both solvated initial molecules and their protonated cationic forms. This study contributes to understanding the molecule's photophysical behavior in different environments (Dubouski et al., 2006).
Chemical Synthesis and Reactions
- Selective Ether Cleavage : Research has shown that 6,7-Dimethoxy-3,4-dihydroisoquinoline can undergo selective ether cleavage under specific conditions, leading to the production of 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965).
- Novel Reactions and Synthesis : The compound has been involved in novel chemical reactions, such as cycloadditions with various electron-deficient olefins, leading to diverse cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).
- Enantioselective Synthesis : It has been used in the enantioselective synthesis of various alkaloids, demonstrating its potential in the field of asymmetric synthesis (Blank & Opatz, 2011).
Biological and Pharmacological Research
- Analgesic and Anti-Inflammatory Effects : Some derivatives of 6,7-Dimethoxy-3,4-dihydroisoquinoline have shown promising analgesic and anti-inflammatory effects, suggesting potential medicinal applications (Rakhmanova et al., 2022).
- Cytotoxicity and Docking Simulation : Studies on novel annulated dihydroisoquinoline heterocycles derived from this compound have revealed their cytotoxicity against various cancer cell lines, as well as insights from molecular docking simulations (Saleh et al., 2020).
- Pesticidal Activities : Research has also been conducted on the synthesis and testing of heterocyclic analogs, including those derived from 6,7-Dimethoxy-3,4-dihydroisoquinoline, for potential pesticidal activities (Pyrko, 2022).
Safety And Hazards
This compound is harmful in contact with skin and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVEYYRJHMTEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942339 | |
Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
20232-39-7 | |
Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20232-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20232-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL5C66P4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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